molecular formula C18H18F3NO2 B5141388 N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B5141388
M. Wt: 337.3 g/mol
InChI Key: WJYIYVYHENNDET-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is a complex organic compound that features a benzodioxole ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amine Formation: The final step might involve reductive amination or other amination techniques to introduce the amine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-1-phenylpropan-2-amine: Lacks the trifluoromethyl group.

    N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]propan-2-amine: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can significantly alter its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12(7-13-3-2-4-15(8-13)18(19,20)21)22-10-14-5-6-16-17(9-14)24-11-23-16/h2-6,8-9,12,22H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYIYVYHENNDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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